molecular formula C15H28O4 B14567725 octan-2-yl 2-acetyloxy-3-methylbutanoate CAS No. 61841-33-6

octan-2-yl 2-acetyloxy-3-methylbutanoate

Cat. No.: B14567725
CAS No.: 61841-33-6
M. Wt: 272.38 g/mol
InChI Key: GQUWMIYOCXQMLE-UHFFFAOYSA-N
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Description

Octan-2-yl 2-acetyloxy-3-methylbutanoate is a chemical compound classified as a fatty acid ester Esters are organic compounds derived from carboxylic acids and alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octan-2-yl 2-acetyloxy-3-methylbutanoate typically involves the esterification of 2-acetyloxy-3-methylbutanoic acid with octan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Octan-2-yl 2-acetyloxy-3-methylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-acetyloxy-3-methylbutanoic acid and octan-2-ol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohol, acid or base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Major Products Formed

    Hydrolysis: 2-acetyloxy-3-methylbutanoic acid and octan-2-ol.

    Transesterification: A different ester and alcohol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Octan-2-yl 2-acetyloxy-3-methylbutanoate has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential role in biological systems and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of octan-2-yl 2-acetyloxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding acid and alcohol, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A common ester used as a solvent in various applications.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

    Isopropyl butyrate: Used in the production of perfumes and as a solvent.

Uniqueness

Octan-2-yl 2-acetyloxy-3-methylbutanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to simpler esters like ethyl acetate and methyl butyrate provides different solubility and reactivity characteristics, making it suitable for specialized applications in research and industry.

Properties

CAS No.

61841-33-6

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

octan-2-yl 2-acetyloxy-3-methylbutanoate

InChI

InChI=1S/C15H28O4/c1-6-7-8-9-10-12(4)18-15(17)14(11(2)3)19-13(5)16/h11-12,14H,6-10H2,1-5H3

InChI Key

GQUWMIYOCXQMLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C(C(C)C)OC(=O)C

Origin of Product

United States

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